molecular formula C25H28N6O3 B568875 Olmesartan Methyl Ester CAS No. 1347262-29-6

Olmesartan Methyl Ester

Cat. No.: B568875
CAS No.: 1347262-29-6
M. Wt: 460.538
InChI Key: XFIYSFZDSWUHEO-UHFFFAOYSA-N
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Description

Olmesartan Methyl Ester is a derivative of Olmesartan, an angiotensin II receptor antagonist commonly used in the treatment of hypertension. This compound is synthesized to enhance the pharmacological properties of Olmesartan, including its bioavailability and stability. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and improved pharmacokinetic profile.

Biochemical Analysis

Biochemical Properties

Olmesartan Methyl Ester interacts with various enzymes and proteins. It is a substrate for the human organic anion transporting polypeptide 2B1 (OATP2B1), which is expressed in the small intestine and is involved in the absorption of various acidic drugs . The uptake of this compound was observed in OATP2B1-expressing cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing intestinal absorption . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the angiotensin II receptor, blocking the actions of angiotensin II . This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It exhibits several-fold higher uptake in Caco-2 cells and greater permeability in rat jejunum compared to Olmesartan . It also shows stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral administration of this compound with 50 µM naringin to rats significantly reduced the area under the plasma concentration–time curve of Olmesartan to 76.9% .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a substrate for OATP2B1, and the naringin-sensitive transport system contributes to the improved intestinal absorption of this compound compared with its parent drug, Olmesartan .

Subcellular Localization

Given its role in the absorption of various acidic drugs, it is likely to be localized in areas where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Olmesartan Methyl Ester typically involves the esterification of Olmesartan. One common method includes the reaction of Olmesartan with methanol in the presence of an acid catalyst. The reaction proceeds via an esterification mechanism, where the carboxyl group of Olmesartan reacts with methanol to form the methyl ester. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as mechanochemical synthesis can also be employed to enhance the efficiency of the reaction. Mechanochemical methods involve the use of mechanical forces to induce chemical reactions, which can be advantageous in terms of reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Olmesartan Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Olmesartan Methyl Ester has several scientific research applications:

Comparison with Similar Compounds

    Olmesartan: The parent compound, also an angiotensin II receptor antagonist.

    Losartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

    Valsartan: A compound with comparable pharmacological properties.

Uniqueness: Olmesartan Methyl Ester is unique due to its enhanced bioavailability and stability compared to Olmesartan. The methyl ester group improves the compound’s pharmacokinetic profile, making it a more effective therapeutic agent. Additionally, the esterification process can lead to derivatives with varying pharmacological properties, providing opportunities for the development of new drugs .

Properties

IUPAC Name

methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)33)21(24(32)34-4)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIYSFZDSWUHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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